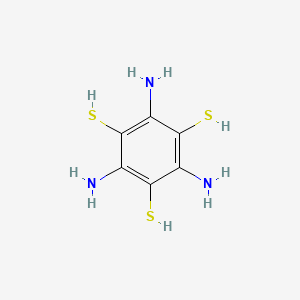
2,4,6-Triaminobenzene-1,3,5-trithiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Triaminobenzene-1,3,5-trithiol is an organic compound with the molecular formula C6H9N3S3 It is characterized by the presence of three amino groups and three thiol groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triaminobenzene-1,3,5-trithiol typically involves the reaction of 1,3,5-trichlorobenzene with thiourea under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and requires heating to facilitate the substitution of chlorine atoms with thiol groups. The resulting intermediate is then subjected to further reactions to introduce the amino groups, often using ammonia or an amine source .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Triaminobenzene-1,3,5-trithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino and thiol groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides or alkylating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2,4,6-Triaminobenzene-1,3,5-trithiol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals, dyes, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,4,6-Triaminobenzene-1,3,5-trithiol involves its interaction with various molecular targets and pathways. The thiol groups can form covalent bonds with proteins and enzymes, affecting their function. The amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2,4,6-Triaminobenzene-1,3,5-trithiol include:
- 1,3,5-Triaminobenzene
- 2,4,6-Triaminobenzene-1,3,5-triol
- 1,3,5-Trithiolbenzene
Uniqueness
What sets this compound apart from these similar compounds is the presence of both amino and thiol groups on the same benzene ring. This unique combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research .
Propiedades
Fórmula molecular |
C6H9N3S3 |
|---|---|
Peso molecular |
219.4 g/mol |
Nombre IUPAC |
2,4,6-triaminobenzene-1,3,5-trithiol |
InChI |
InChI=1S/C6H9N3S3/c7-1-4(10)2(8)6(12)3(9)5(1)11/h10-12H,7-9H2 |
Clave InChI |
ZAFOOIJPKHXIPS-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1S)N)S)N)S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


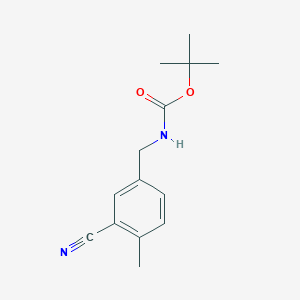
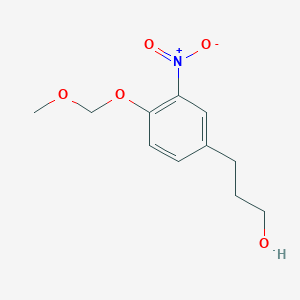
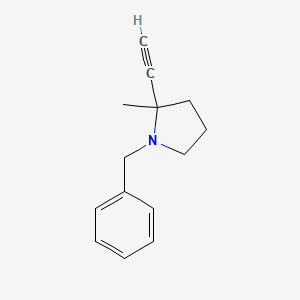
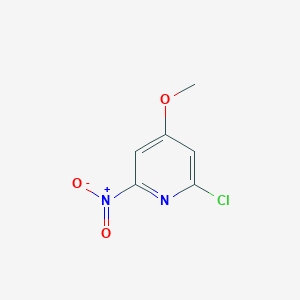
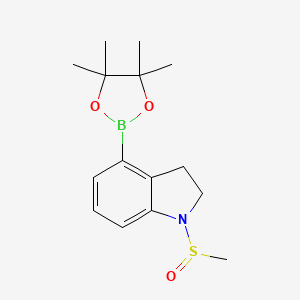
![4-Chloro-8-(trifluoromethyl)imidazo[1,2-a]quinoxaline](/img/structure/B12963792.png)
![7-Methylbenzo[d]oxazole-2-carboxylic acid](/img/structure/B12963809.png)
![3-(5-Carboxypentyl)-2-(3-(3-(5-carboxypentyl)-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)prop-1-en-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium bromide](/img/structure/B12963810.png)

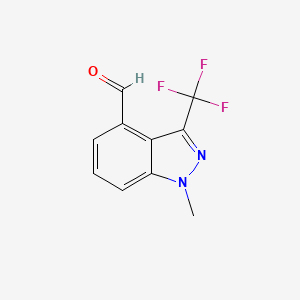

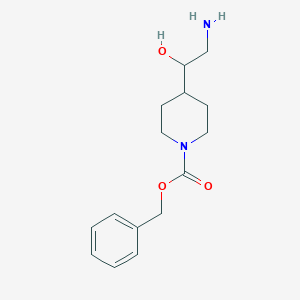
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(12-methoxy-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)oxolane-3,4-diol](/img/structure/B12963844.png)
![(S)-1-(5-(6-(3-Ethylmorpholino)-4-(4-(methylsulfonyl)tetrahydro-2H-pyran-4-yl)pyridin-2-yl)-1H-pyrrolo[3,2-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B12963860.png)
